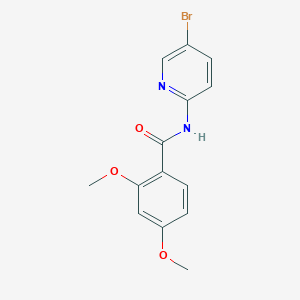![molecular formula C23H16N4O3S B243787 N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea](/img/structure/B243787.png)
N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea, also known as BPTU, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is not fully understood. However, it has been proposed that N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines. N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The anti-viral activity of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has also been shown to induce apoptosis in cancer cells and inhibit viral replication. In addition, N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has been found to be a potent inhibitor of zinc finger proteins, which are involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea in lab experiments is its high purity and stability. N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is also readily available and can be synthesized in good yield. However, one limitation of using N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea. One area of research is the development of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea-based fluorescent probes for the detection of zinc ions in biological systems. Another area of research is the investigation of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea as a potential anti-cancer and anti-viral agent. In addition, the synthesis of metal complexes with N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea as a ligand can be explored for their potential applications in catalysis and material science. Further studies are needed to fully understand the mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea and its potential applications in various fields.
Conclusion:
In conclusion, N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea involves the reaction of 2-amino-4-(2-bromoethyl)-6-(benzofuran-2-carbonyl)pyridine and 4-(2-aminoethyl)-2-methyl-1,3-oxazole-5-carboxylic acid in the presence of thiourea. N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has also been investigated for its potential use as a fluorescent probe for detecting zinc ions in biological systems. The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea is not fully understood. Further studies are needed to fully understand the potential applications of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea in various fields.
Métodos De Síntesis
The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea involves the reaction of 2-amino-4-(2-bromoethyl)-6-(benzofuran-2-carbonyl)pyridine and 4-(2-aminoethyl)-2-methyl-1,3-oxazole-5-carboxylic acid in the presence of thiourea. The reaction results in the formation of N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea in good yield. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has also been investigated for its potential use as a fluorescent probe for detecting zinc ions in biological systems. In addition, N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
Propiedades
Fórmula molecular |
C23H16N4O3S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methylcarbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H16N4O3S/c28-21(19-12-16-4-1-2-5-17(16)29-19)27-23(31)25-13-14-7-9-15(10-8-14)22-26-20-18(30-22)6-3-11-24-20/h1-12H,13H2,(H2,25,27,28,31) |
Clave InChI |
TZOJQDUUVLFDEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NCC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5 |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NCC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B243704.png)



![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B243709.png)
![2-[(2-Methoxy-3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243712.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B243714.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B243715.png)

![N-{[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B243721.png)
![N-acetyl-N'-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B243722.png)
![N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B243723.png)
![N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B243724.png)
![N-(3-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B243725.png)